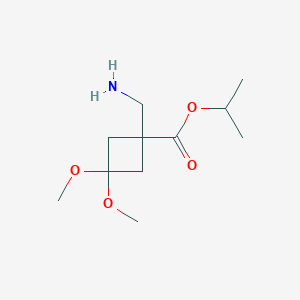

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8(2)16-9(13)10(7-12)5-11(6-10,14-3)15-4/h8H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGZURWAGJOOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(OC)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclobutane derivative, the introduction of the aminomethyl group can be achieved through nucleophilic substitution reactions. The methoxy groups are often introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylate ester to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, especially involving the aminomethyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique cyclobutane structure, which is essential for its biological activity. Its molecular formula is C12H19N1O5, and it features a carboxylate group that enhances its solubility and reactivity. The presence of methoxy groups contributes to its stability and potential interaction with biological targets.

Scientific Research Applications

1. Medicinal Chemistry

- CBL-b Inhibition : Recent patents indicate that compounds similar to Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate are being explored as inhibitors of CBL-b (Casitas B-lineage lymphoma-b), a protein involved in various cellular processes including immune response and cancer progression. Inhibiting this protein can potentially lead to new treatments for autoimmune diseases and cancers .

- Antiviral Activity : The compound has shown potential as a nucleoside analog, which could interfere with viral replication processes. This application is particularly relevant in the context of developing antiviral therapies against RNA viruses .

2. Drug Development

- Lead Compound Identification : The structural properties of Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate make it a candidate for lead optimization in drug discovery. Its ability to modulate biological pathways can be exploited to design more effective therapeutic agents .

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological profiles. Researchers are investigating modifications to improve efficacy and reduce side effects .

Case Study 1: CBL-b Inhibition

A recent study demonstrated that derivatives of cyclobutane compounds effectively inhibited CBL-b activity in vitro. The study highlighted the importance of structural modifications on the cyclobutane ring to enhance binding affinity and selectivity towards CBL-b, suggesting that Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate could serve as a scaffold for further development .

Case Study 2: Antiviral Research

In another investigation focused on antiviral compounds, researchers synthesized a series of nucleoside analogs based on the structure of Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate. These analogs were tested against several RNA viruses, showing promising results in inhibiting viral replication in cell cultures. This underscores the potential application of this compound in developing new antiviral therapies .

Mechanism of Action

The mechanism by which Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity. The methoxy groups may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The most relevant analog identified is Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate (referred to here as Compound A) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Substituent Effects on Chemical Behavior

- Aminomethyl vs. Boc-Amino: The target compound’s primary amine is highly reactive, enabling participation in coupling reactions (e.g., amide bond formation) or salt formation. In contrast, Compound A’s Boc-protected amine is inert under basic conditions, making it suitable for stepwise synthesis .

- Dimethoxy vs. Conversely, the 3,3-difluoro substituents in Compound A introduce electron-withdrawing effects, increasing ring strain and polarizability, which may influence reactivity in cycloaddition or substitution reactions .

- Ester Group : Both compounds share an isopropyl ester, which offers hydrolytic stability compared to methyl or ethyl esters, suggesting utility in prolonged reaction conditions.

Biological Activity

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate is a cyclobutane derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The chemical structure of Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate can be represented as follows:

- Molecular Formula : C₁₁H₁₅N₁O₄

- Molecular Weight : 225.25 g/mol

The presence of the aminomethyl group and methoxy substituents suggests potential interactions with various biological macromolecules, including enzymes and receptors.

Research indicates that compounds similar to Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate may exert their biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular responses.

Anticancer Activity

One significant area of research is the compound's potential anticancer properties. Studies have shown that derivatives of cyclobutane can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. For instance, similar compounds have demonstrated efficacy against breast cancer cell lines by targeting specific pathways critical for tumor growth .

Neuroprotective Effects

There is emerging evidence that cyclobutane derivatives may also possess neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, which is crucial for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Study 1: Anticancer Properties

A recent study focused on the synthesis and evaluation of cyclobutane derivatives, including Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate. The study reported that these compounds exhibited significant cytotoxicity against various cancer cell lines, particularly those with mutations in the CCNE1 gene . The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

Study 2: Neuroprotective Potential

In another investigation, researchers explored the neuroprotective effects of cyclobutane derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal damage and improve cell viability under stress conditions . This highlights their potential use in developing treatments for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for constructing the cyclobutane core in Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate, and how are key intermediates like the aminomethyl group introduced?

- Methodology : The cyclobutane ring is typically synthesized via [2+2] cycloaddition or alkylation strategies. For example, analogous syntheses (e.g., methyl 2-cyanocyclobutane-1-carboxylate) involve base-catalyzed cyclization or esterification under reflux conditions . The aminomethyl group can be introduced through nitrile intermediates (e.g., 1-amino-4-methoxycyclohexanecarbonitrile in ), followed by reduction (e.g., using LiAlH₄ or catalytic hydrogenation) to yield the amine . Subsequent protection with tert-butyl carbamate (Boc) groups, as seen in Step 6 of , ensures stability during further functionalization .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy groups at C3, C3) and aminomethyl integration. 2D techniques (COSY, HSQC) resolve coupling patterns and spatial relationships.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and crystal packing. highlights SHELX’s robustness for small-molecule refinement, even with twinned or high-resolution data .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while tandem MS (MS/MS) identifies fragmentation pathways of the ester and cyclobutane moieties.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during methoxy group installation on the cyclobutane ring?

- Methodology :

- Design of Experiments (DoE) : Systematically vary solvents (e.g., methanol vs. THF), bases (e.g., NaH vs. K₂CO₃), and temperatures to map selectivity trends. notes that sodium ethoxide in ethanol under reflux maximizes yields for analogous esterifications .

- Computational Modeling : Use DFT calculations to predict transition-state energies for methoxy group addition. This helps identify steric or electronic barriers at C3 vs. other positions.

Q. How can contradictions between solution-phase NMR data and solid-state X-ray structures be resolved for stereochemical assignments?

- Methodology :

- Variable-Temperature NMR : Probe dynamic effects (e.g., ring puckering) by analyzing splitting patterns at different temperatures.

- DFT-MD Simulations : Model low-energy conformers and calculate theoretical NMR chemical shifts for comparison with experimental data.

- Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to refine twinned crystals, ensuring accurate stereochemical interpretation . Cross-validate with circular dichroism (CD) if chirality is disputed.

Q. What strategies mitigate side reactions during propan-2-yl esterification of the cyclobutane carboxylate intermediate?

- Methodology :

- Activation Agents : Employ carbodiimides (e.g., DCC) or coupling reagents (e.g., HATU) to minimize hydrolysis.

- Protection-Deprotection : Temporarily protect the aminomethyl group as a Boc derivative (as in ) to prevent nucleophilic interference .

- Solvent Screening : Anhydrous conditions (e.g., DCM or toluene) reduce water-mediated side reactions. highlights the use of controlled solvents in esterification of similar cyclopropane derivatives .

Data Analysis and Experimental Design

Q. How can researchers design robust synthetic workflows to scale up lab-scale routes while maintaining purity?

- Methodology :

- Continuous Flow Chemistry : Adopt microreactor systems (as noted in for industrial ester production) to improve heat/mass transfer and reduce side products .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC-MS for real-time monitoring.

- Purification : Use preparative HPLC or simulated moving bed (SMB) chromatography for high-purity isolation, especially for stereoisomers.

Q. What computational tools predict the reactivity of the aminomethyl group in downstream derivatization?

- Methodology :

- Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites.

- Retrosynthetic AI : Tools like Pistachio or Reaxys (referenced in ) suggest feasible reaction pathways for functionalizing the aminomethyl group without cyclobutane ring degradation .

Conflict Resolution in Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental IR spectra for the methoxy and ester carbonyl stretches?

- Methodology :

- Vibrational Mode Analysis : Compare DFT-calculated IR frequencies (e.g., using Gaussian) with experimental data. Adjust for solvent effects (e.g., PCM models).

- Crystal Packing Effects : X-ray data (from SHELXL refinements) may reveal intermolecular hydrogen bonding that shifts carbonyl stretches in the solid state versus solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.